BenchChemオンラインストアへようこそ!

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol (CAS 859500-99-5) is a heteroaromatic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine chemotype, a privileged scaffold widely exploited in kinase inhibitor, phosphodiesterase modulator, and adenosine receptor antagonist programs across both pharmaceutical patent literature and academic medicinal chemistry. The compound carries a para-hydroxyphenyl substituent at the 3-position of the fused triazolopyridine core.

Molecular Formula C12H9N3O
Molecular Weight 211.224
CAS No. 859500-99-5
Cat. No. B2408379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol
CAS859500-99-5
Molecular FormulaC12H9N3O
Molecular Weight211.224
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)O
InChIInChI=1S/C12H9N3O/c16-10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8,16H
InChIKeyYMDIQUOFZQEJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol (CAS 859500-99-5) — Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol (CAS 859500-99-5) is a heteroaromatic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine chemotype, a privileged scaffold widely exploited in kinase inhibitor, phosphodiesterase modulator, and adenosine receptor antagonist programs across both pharmaceutical patent literature and academic medicinal chemistry [1][2]. The compound carries a para-hydroxyphenyl substituent at the 3-position of the fused triazolopyridine core. Its computed physicochemical profile — molecular weight 211.22 g/mol, XLogP3 2.5, topological polar surface area (TPSA) 50.4 Ų, one hydrogen bond donor (phenolic OH), and three hydrogen bond acceptors — places it within lead-like chemical space, making it a versatile intermediate for fragment-based screening libraries, late-stage functionalization, and structure–activity relationship (SAR) exploration [3]. Despite its recurrent appearance in commercial screening collections, this caveat must be stated at the outset: published primary research articles that directly assay this compound in quantitative comparative biological experiments are extremely scarce. The differentiation evidence that follows is therefore drawn from computed physicochemical data in authoritative databases alongside class-level inferences from closely related [1,2,4]triazolo[4,3-a]pyridine derivatives for which direct head-to-head or cross-study comparable data exist [4]. Users evaluating this compound for procurement should weigh this evidence gap and consider requesting bespoke profiling data from suppliers if target-specific potency or selectivity is the overriding selection criterion.

Why 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol Cannot Be Treated as an Interchangeable Generic Triazolopyridine Building Block


Within the [1,2,4]triazolo[4,3-a]pyridine family, seemingly minor structural perturbations — hydroxyl group position (para vs. meta), presence versus absence of the phenolic OH, or saturation of the pyridine ring — produce quantifiable changes in hydrogen-bonding capacity, lipophilicity, and molecular topology that can fundamentally alter target engagement, solubility, and synthetic derivatization routes [1][2]. The para-hydroxyphenyl substitution pattern of CAS 859500-99-5 introduces a well-defined hydrogen-bond donor/acceptor geometry that is absent in the des-hydroxy analog 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 778-65-4) and is orientationally distinct from the meta isomer 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol (CAS 1401319-10-5) [3]. Furthermore, the fully aromatic pyridine ring of the target compound preserves planarity and π-stacking potential that is partially compromised in the tetrahydro derivative 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol (CAS 1040326-87-1), where saturation reduces XLogP3 from 2.5 to 1.5 and increases molecular weight to 215.25 g/mol [4]. These are not cosmetic differences; in kinase inhibitor programs exploiting the triazolopyridine hinge-binding motif, both the hydrogen-bonding pharmacophore and the planarity of the core directly govern biochemical IC₅₀ values, as demonstrated by the 2.1 μM kinase inhibitory activity of the closely related 4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol [5]. Substituting the para-hydroxyphenyl compound with an off-the-shelf “triazolopyridine analog” without verifying these parameters risks invalidating SAR trends, altering synthetic intermediate reactivity, and compromising downstream biological assay reproducibility.

Quantitative Differentiation Evidence: 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol Versus Closest Structural Analogs


Hydrogen-Bond Pharmacophore Integrity: Para-Hydroxyphenyl vs. Des-Hydroxy Analog (3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine, CAS 778-65-4)

The phenolic –OH group of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol (CAS 859500-99-5) introduces a hydrogen-bond donor (HBD) that is entirely absent in the des-hydroxy analog 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 778-65-4). This single functional-group difference produces a measurable shift in three key computed descriptors relevant to molecular recognition: HBD count increases from 0 to 1, hydrogen-bond acceptor (HBA) count increases from 2 to 3, and topological polar surface area (TPSA) rises from 30.2 Ų to 50.4 Ų (+67%), all while XLogP3 decreases from 2.8 to 2.5 [1][2]. In medicinal chemistry programs targeting kinase hinge regions or PD-1/PD-L1 protein–protein interfaces where specific hydrogen-bonding patterns are critical determinants of affinity, the presence of the para-OH group is not an incremental modification but a binary pharmacophore switch [3].

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

Positional Isomerism: Para-Hydroxyphenyl (CAS 859500-99-5) vs. Meta-Hydroxyphenyl (CAS 1401319-10-5) — Topological and Electrostatic Consequences

The para (1,4-) and meta (1,3-) hydroxyl isomers of the triazolopyridine-phenyl scaffold share an identical molecular formula (C₁₂H₉N₃O), molecular weight (211.22 g/mol), XLogP3 (2.5), TPSA (50.4 Ų), HBD count (1), and HBA count (3) [1][2]. The differentiation lies in the spatial orientation of the hydroxyl group: the para isomer projects the –OH vector linearly along the molecular axis, whereas the meta isomer orients it at approximately 120° relative to the triazolopyridine–phenyl bond vector. This geometric divergence alters the directionality of hydrogen-bonding interactions with biological targets and co-crystallization partners, a distinction that, while not captured by scalar computed descriptors, is readily observable in X-ray crystal structures of related compounds such as 4-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol [3]. In fragment-based screening, where binding poses are often dominated by a single directional hydrogen bond, substitution of the para isomer with the meta isomer — or vice versa — can produce non-overlapping binding modes and substantially different hit-to-lead trajectories even when scalar physicochemical parameters appear identical.

Isomer differentiation Molecular recognition Crystal engineering

Core Planarity and Lipophilicity: Aromatic Triazolopyridine (CAS 859500-99-5) vs. Tetrahydro Analog (CAS 1040326-87-1)

Saturation of the pyridine ring in the [1,2,4]triazolo[4,3-a]pyridine core converts the planar aromatic system of the target compound into a non-planar tetrahydro scaffold. This transformation is reflected in a computed XLogP3 decrease from 2.5 (target) to 1.5 (tetrahydro analog, CAS 1040326-87-1), a ΔlogP of –1.0 units, and a molecular weight increase from 211.22 to 215.25 g/mol [1][2]. The loss of aromaticity also eliminates the π-stacking capacity of the pyridine ring, a feature frequently exploited by triazolopyridine-based kinase inhibitors that form π–π interactions with the hinge-region tyrosine or phenylalanine residues of ATP-binding pockets [3]. In a representative class-level example, the aromatic triazolopyridine series reported by Zhao et al. (2016) demonstrated c-Met kinase inhibition dependent on the planarity of the core; saturation of analogous heterocycles in related inhibitor series has been shown to reduce potency by ≥10-fold due to entropic penalties and loss of π-interactions [4]. While no direct head-to-head biochemical comparison of these two exact compounds has been published, the computed physicochemical divergence and the well-established SAR precedent from the c-Met and PD-1/PD-L1 triazolopyridine inhibitor literature [3][4] strongly suggest that the tetrahydro analog should not be considered a functionally equivalent alternative in any target-based screening context.

Kinase hinge binder Planarity requirement Lipophilic ligand efficiency

Synthetic Tractability: Para-Hydroxyphenyl as a Regioselective Functionalization Handle vs. Methylene-Linked Analog

The para-hydroxyphenyl group of CAS 859500-99-5 serves as a direct attachment point for widely employed medicinal chemistry transformations — including O-alkylation (Williamson ether synthesis), Mitsunobu coupling, sulfonylation, carbamoylation, and esterification — without requiring a linker moiety. In contrast, the structurally related compound 4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol incorporates a methylene (–CH₂–) spacer between the triazolopyridine core and the phenol ring, which alters the conformational flexibility, hydrogen-bond geometry, and metabolic liability of the scaffold [1]. This linker also introduces an additional rotatable bond (estimated increase from 1 to 2 rotatable bonds) and a measurable shift in bioactivity: the methylene-linked analog exhibits an in vitro kinase IC₅₀ of 2.1 μM (2,100 nM) [2], whereas structurally simpler triazolopyridines with direct aryl–heteroaryl connectivity have been optimized to low-nanomolar potency in the PD-1/PD-L1 series (IC₅₀ = 92.3 nM for compound A22) [3]. The direct attachment of the phenol ring in the target compound eliminates the conformational ambiguity introduced by the benzylic linker, potentially simplifying SAR interpretation during hit-to-lead campaigns. For procurement purposes, the para-OH group also provides a convenient UV-active chromophore and a site for biotin or fluorophore conjugation in chemical probe development, functionalities that are absent or geometrically constrained in meta-substituted or des-hydroxy analogs [4].

Late-stage functionalization Building block versatility Medicinal chemistry diversification

Highest-Confidence Research and Industrial Application Scenarios for 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol (CAS 859500-99-5)


Kinase Hinge-Binder Fragment Library Design Requiring a Hydrogen-Bond-Donor Pharmacophore

The para-hydroxyphenyl substitution pattern provides a directional H-bond donor (phenolic –OH) with a computed TPSA of 50.4 Ų and XLogP3 of 2.5, making the compound suitable as a fragment-sized (MW 211.22) hinge-binding scaffold for ATP-competitive kinase inhibitor programs [1]. Unlike the des-hydroxy analog (TPSA 30.2 Ų, HBD = 0), this compound can engage the kinase hinge region via both hydrogen-bond donation (from the phenol) and acceptance (from the triazole/pyridine nitrogens), a dual interaction mode that has been validated in the triazolopyridine-based c-Met and PD-1/PD-L1 inhibitor series [2][3]. Procurement for fragment screening libraries is supported by the compound's lead-like physicochemical profile and the availability of the para-OH group as a synthetic handle for subsequent fragment growing or merging strategies.

Positional-Isomer Control in SAR Studies of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine Derivatives

For research groups exploring the smoothened (SMO) inhibitor chemotype exemplified by compound A11 (IC₅₀ = 0.27 μM against SMO WT), the para-hydroxyphenyl isomer represents a critical comparator for probing the positional preference of hydrogen-bond interactions with the SMO binding pocket [4]. Because the para and meta isomers share identical scalar computed descriptors (MW, logP, TPSA, HBD, HBA), procurement of the correct isomer with verified CAS 859500-99-5 is essential for obtaining meaningful, interpretable SAR data. Researchers should explicitly require CAS-number verification from suppliers, given that the meta isomer (CAS 1401319-10-5) is co-marketed by multiple vendors and can be inadvertently substituted.

Chemical Probe and Bioconjugate Development Exploiting the Phenolic Hydroxyl Conjugation Site

The para-hydroxyl group of CAS 859500-99-5 provides a regiochemically unambiguous attachment point for biotin, fluorophore, or photoaffinity labeling groups via O-acylation, O-alkylation, or Mitsunobu chemistry. This synthetic accessibility, combined with the triazolopyridine core's demonstrated engagement of therapeutically relevant targets (c-Met, PD-1/PD-L1, SMO), makes the compound a suitable starting point for designing target-engagement probes [2][3][4]. Procurement for probe development should be accompanied by analytical certification of the phenol OH integrity (e.g., ¹H NMR or LC-MS confirmation), as partial oxidation or unintended O-alkylation during storage or shipping would compromise conjugation efficiency.

Co-Crystallography and Solid-State Structural Studies of Triazolopyridine Binding Modes

The para-hydroxyphenyl substitution has been structurally characterized in the closely related 8-chloro derivative by single-crystal X-ray diffraction, confirming the linear projection of the phenol OH and the overall planarity of the aromatic core [5]. This crystallographic precedent supports the use of CAS 859500-99-5 in co-crystallization trials with purified kinase or receptor domains to experimentally determine the hydrogen-bonding geometry and π-stacking interactions of the 3-(4-hydroxyphenyl)-triazolopyridine pharmacophore. For procurement supporting crystallography, suppliers should be requested to provide certificates of analysis confirming polymorphic identity and heavy metal content below the threshold that interferes with diffraction-quality crystal growth.

Quote Request

Request a Quote for 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.